Tetrazoles
Tetrazoles are a class of heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom, denoted as the parent structure. These molecules have gained significant interest in various fields due to their unique electronic properties and biological activities. In pharmaceutical research, tetrazoles exhibit promising potential as pharmacophores for designing new drugs, particularly in anti-inflammatory, antiviral, and anticancer applications. Their ability to act as hydrogen bond acceptors and donors contributes to their diverse biological functionalities.
Tetrazoles are also utilized in the development of fluorescent dyes due to their intense light absorption and emission properties. Additionally, they play a crucial role in organic electronics and materials science, where their stability and conductive properties make them valuable for applications such as sensors and transistors. Synthesis of tetrazoles can be achieved through various methods including ring-closure reactions from amidines or azides, highlighting the versatility of this structural motif in chemical synthesis.
The study and application of tetrazoles continue to expand, driven by their multifunctional nature across multiple scientific disciplines.

Estructura | Nombre químico | CAS | MF |
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3-(1H-1,2,3,4-tetrazol-5-yl)propane-1-thiol | 104429-03-0 | C4H8N4S |
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1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride | 156113-71-2 | C5H10ClN5 |
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7-(trifluoromethyl)-4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidine | 1691965-16-8 | C5H6F3N5 |
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6-methyl-4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidine | 1692113-62-4 | C5H9N5 |
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2H-Tetrazole-2,5-diamine | 15454-60-1 | CH4N6 |
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1H-Tetrazole-1-ethanol,1-acetate | 89181-90-8 | C5H8N4O2 |
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ethyl 2H-tetrazole-5-carboxylate | 55408-10-1 | C4H6N4O2 |
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5-Methyl-1H-tetrazole | 4076-36-2 | C2H4N4 |
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5H-Tetrazole-5-thione,1-butyl-1,2-dihydro- | 42770-71-8 | C5H10N4S |
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1H-Tetrazole-1-acetamide | 26476-16-4 | C3H5N5O |
Literatura relevante
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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